molecular formula C22H16Cl2N2S B2804529 2-(benzylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole CAS No. 1207038-02-5

2-(benzylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole

Cat. No. B2804529
CAS RN: 1207038-02-5
M. Wt: 411.34
InChI Key: ASFFZXOLDCCNDI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the imidazole ring, along with the attached benzylthio, dichlorophenyl, and phenyl groups. The presence of these groups would likely influence the compound’s reactivity and other properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The imidazole ring is a site of potential reactivity, as are the various substituents. Again, without specific information, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl group could potentially increase the compound’s lipophilicity, while the imidazole ring could contribute to its basicity .

Scientific Research Applications

Influence on Electrochromic Properties

  • Electrochromic Polymers : Imidazole derivatives have been investigated for their influence on the electrochromic properties of conducting polymers. By adjusting the chemical structure, researchers can manipulate the polymer's optical properties, demonstrating the potential of imidazole compounds in electronic and display technologies (Akpinar, Nurioglu, & Toppare, 2012).

Structural Analysis and Synthesis

  • Ambidentate Properties : Studies on asymmetric substituted imidazoles, similar in structure to the compound , have revealed insights into their ambidentate properties. Such research offers valuable information for the design of new chemical entities with specific reaction sites, enhancing their utility in organic synthesis (Ivanova et al., 2005).

Photophysical Properties

  • Luminescence in Metal-Organic Frameworks (MOFs) : The synthesis and study of terthiophene-based imidazole luminophores demonstrate the potential of imidazole derivatives in creating materials with dual functional properties, such as ligand-based emission and metal-based magnetic behaviors. This research underscores the applicability of imidazole compounds in developing new functional materials (Wang et al., 2021).

Antimicrobial and Antioxidant Agents

  • Antimicrobial and Antioxidant Activities : Imidazole derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds are of interest in medicinal chemistry for developing new therapeutic agents (Narwal et al., 2012).

Material Science

  • Electrochemical Studies : Research on benzimidazole derivatives and their copolymers with ethylenedioxythiophene highlights the role of imidazole compounds in modifying the electrical and optical properties of polymers. Such studies are crucial for advancing materials science, particularly in the context of electrochromic devices and solar cells (Soylemez et al., 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many imidazole derivatives have biological activity and are used in medicinal chemistry .

Future Directions

Future research on this compound could involve exploring its potential uses, particularly in the field of medicinal chemistry. Studies could also be conducted to further elucidate its physical and chemical properties, as well as its safety profile .

properties

IUPAC Name

2-benzylsulfanyl-5-(3,4-dichlorophenyl)-1-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2S/c23-19-12-11-17(13-20(19)24)21-14-25-22(26(21)18-9-5-2-6-10-18)27-15-16-7-3-1-4-8-16/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFFZXOLDCCNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazole

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